Cas no 1076198-16-7 (4-Formyl Loratadine)

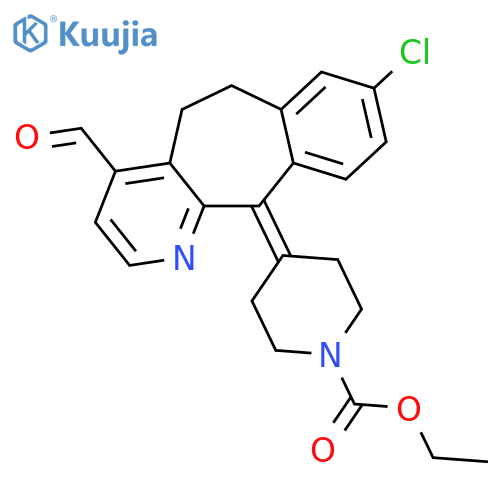

4-Formyl Loratadine structure

商品名:4-Formyl Loratadine

CAS番号:1076198-16-7

MF:C23H23ClN2O3

メガワット:410.89300

CID:893939

4-Formyl Loratadine 化学的及び物理的性質

名前と識別子

-

- 4-Formyl Loratadine

- ethyl 4-(8-chloro-4-formyl-5,6-dihydrobenzo[4,5]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate

-

計算された属性

- せいみつぶんしりょう: 410.14000

じっけんとくせい

- PSA: 59.50000

- LogP: 4.63820

4-Formyl Loratadine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | F700690-50mg |

4-Formyl Loratadine |

1076198-16-7 | 50mg |

$ 7600.00 | 2023-09-07 | ||

| TRC | F700690-1mg |

4-Formyl Loratadine |

1076198-16-7 | 1mg |

$ 253.00 | 2023-04-17 | ||

| TRC | F700690-10mg |

4-Formyl Loratadine |

1076198-16-7 | 10mg |

$ 1918.00 | 2023-04-17 |

4-Formyl Loratadine 関連文献

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

1076198-16-7 (4-Formyl Loratadine) 関連製品

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量